![molecular formula C9H9NO3 B5289891 [(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] acetate](/img/structure/B5289891.png)
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] acetate is an organic compound characterized by its unique structure, which includes a cyclohexadienone core with an amino group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] acetate can be achieved through several methods. One common approach involves the Steglich esterification, which is a widely employed method for the formation of esters under mild conditions. This method typically uses carbodiimide coupling reagents in conjunction with solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) . Another method involves the reaction of aniline derivatives with malonic acid equivalents .
Industrial Production Methods: Industrial production of this compound may involve high-throughput screening of solvent-reagent combinations to identify optimal reaction conditions. For example, the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) has been identified as an effective and sustainable approach .
Chemical Reactions Analysis
Types of Reactions: [(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Oxidation reactions can be facilitated by water radical cations within water microdroplets, which occur under ambient conditions and negate the need for traditional chemical catalysts or oxidants . Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce corresponding alcohols or amines .
Scientific Research Applications
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. In industry, it may be utilized in the production of materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism by which [(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] acetate exerts its effects involves its interaction with molecular targets and pathways. For instance, it may act as an inhibitor or activator of specific enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to [(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] acetate include dichloroanilines, which consist of an aniline ring substituted with chlorine atoms . Another related compound is Ringer’s lactate solution, which is a mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water .
Uniqueness: What sets this compound apart from these similar compounds is its unique cyclohexadienone core and the presence of both an amino group and an acetate ester
Properties
IUPAC Name |
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-5-8(12)3-4-9(6)10-13-7(2)11/h3-5H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJYBBUVYGBOSU-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NOC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=N\OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}piperazin-2-one](/img/structure/B5289827.png)
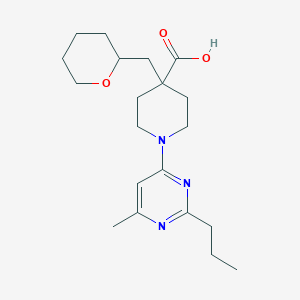
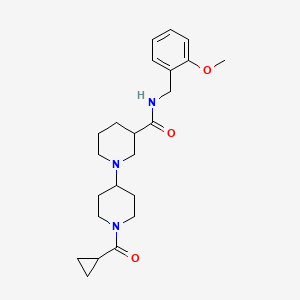
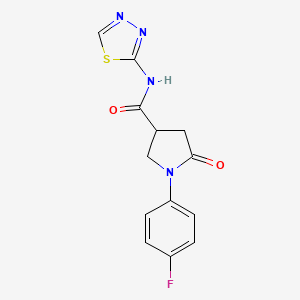
![methyl 5-[(4-biphenylyloxy)methyl]-2-furoate](/img/structure/B5289853.png)
![N-({1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5289858.png)
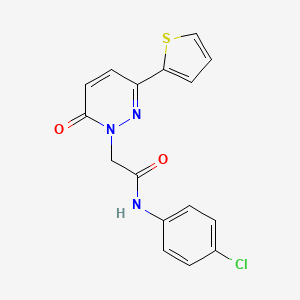
![2-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5289871.png)
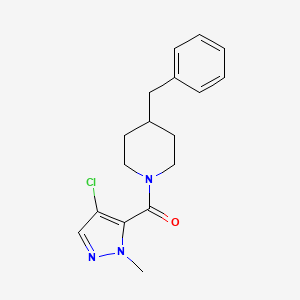
![N-(4-fluorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5289883.png)
![2-chloro-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5289896.png)
![rel-(4aS,8aR)-6-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5289898.png)
![2-(1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5289906.png)
![(2E,6E)-2,6-bis[(2E,4E)-5-(dimethylamino)penta-2,4-dien-1-ylidene]cyclohexanone](/img/structure/B5289911.png)
